

A Technical Guide to the Thermodynamic Properties of n-Octane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octane

Cat. No.: B7769312

[Get Quote](#)

This technical guide provides a comprehensive overview of the key thermodynamic properties of **n-octane** (C_8H_{18}) as a function of temperature. Designed for researchers, scientists, and professionals in drug development, this document details quantitative data in structured tables, outlines experimental protocols for property determination, and visualizes a key experimental workflow.

Core Thermodynamic Data

The following tables summarize essential thermodynamic properties of **n-octane** at various temperatures. These properties are fundamental for understanding the behavior of **octane** in various scientific and industrial applications, including its use as a solvent and in chemical synthesis.

Table 1: Specific Heat Capacity (Cp) of n-Octane

The specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree. Data is provided for both the liquid and ideal gas phases.

Temperature (K)	Phase	Constant Pressure Heat Capacity (Cp) (J/mol·K)
200	Gas	144.77
273.15	Gas	175.69
298.15	Gas	187.8 ± 0.4
298.15	Liquid	254.11
300	Gas	188.70
400	Gas	239.74
500	Gas	286.81
600	Gas	326.77
700	Gas	360.24
800	Gas	388.28
900	Gas	411.71
1000	Gas	431.37
1500	Gas	497.90

Data sourced from the NIST Chemistry WebBook.[\[1\]](#)[\[2\]](#)

Table 2: Enthalpy and Entropy Data for n-Octane

Enthalpy of formation is the change in enthalpy during the formation of one mole of the substance from its constituent elements, while entropy is a measure of the disorder or randomness of a system.

Property	Phase	Temperature (K)	Value	Units
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Liquid	298.15	-250.0 \pm 0.84	kJ/mol
Standard Enthalpy of Formation ($\Delta_f H^\circ$)	Gas	298.15	-208.4 \pm 0.67	kJ/mol
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	Liquid	298.15	41.52 \pm 0.04	kJ/mol
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	Liquid	398.8 (NBP*)	34.14 \pm 0.03	kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}} H$)	Solid	216.38	20.740	kJ/mol
Standard Molar Entropy (S°)	Gas	298.15	467.06 \pm 0.92	J/mol·K
NBP = Normal Boiling Point				
Data sourced from the NIST Chemistry WebBook. ^[3]				

Table 3: Vapor Pressure of n-Octane

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature.

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)
68.7	341.85	16.1
79.4	352.55	23.1
93.3	366.45	37.1
107.2	380.35	57.9
125.7	398.85	101.3

Data sourced from
Chegg.com.[\[4\]](#)

Table 4: Liquid Density of n-Octane

Density is the mass of a substance per unit volume.

Temperature (°C)	Temperature (K)	Density (g/cm³)
20	293.15	0.703

Data sourced from CAMEO
Chemicals and Wikipedia.[\[5\]](#)[\[6\]](#)

Experimental Protocols

The determination of thermodynamic properties is reliant on precise experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Specific Heat Capacity by Method of Mixtures

This method is a classic calorimetric technique used to determine the specific heat capacity of a liquid like n-octane.[\[7\]](#)

- Apparatus Setup: A calorimeter, typically made of a material with a known specific heat capacity (e.g., copper), is placed within an insulated container to minimize heat exchange

with the surroundings. A precision thermometer and a stirrer are also required.[8][9]

- Initial Measurements: The mass of the empty calorimeter (m_{cal}) is measured. A known mass of a reference liquid, usually water (m_{water}), is added to the calorimeter. The initial temperature of the calorimeter and water (T_{initial}) is recorded once thermal equilibrium is reached.[10]
- Sample Heating: A measured mass of **n-octane** (m_{octane}) is heated in a separate container to a stable, known temperature (T_{hot}).[8]
- Mixing and Final Measurement: The hot **n-octane** is quickly transferred into the calorimeter containing the colder water. The mixture is gently stirred to ensure a uniform temperature distribution. The final equilibrium temperature of the mixture (T_{final}) is recorded.[9][10]
- Calculation: The specific heat capacity of **octane** (c_{octane}) is calculated using the principle of conservation of energy, where the heat lost by the hot **octane** equals the heat gained by the water and the calorimeter. The governing equation is:

$$m_{\text{octane}} * c_{\text{octane}} * (T_{\text{hot}} - T_{\text{final}}) = (m_{\text{water}} * c_{\text{water}} + m_{\text{cal}} * c_{\text{cal}}) * (T_{\text{final}} - T_{\text{initial}})$$

Precautions such as rapid transfer of the hot liquid and continuous stirring are crucial to minimize errors from heat loss to the environment.[8]

Protocol 2: Determination of Enthalpy of Vaporization by Differential Scanning Calorimetry (DSC)

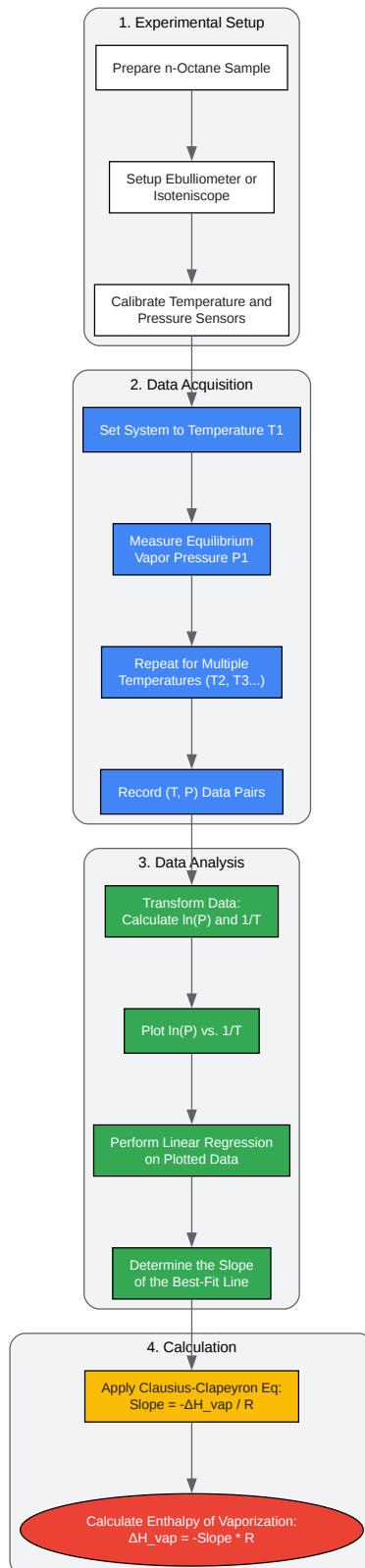
DSC is a powerful thermal analysis technique for measuring the energy absorbed or released by a sample as a function of temperature. It is highly effective for determining the enthalpy of vaporization (ΔH_{vap}).[11]

- Sample Preparation: A small, precisely weighed sample of **n-octane** (typically a few milligrams) is placed into a sample crucible (pan), which is often made of aluminum. The crucible is pierced to allow the vapor to escape during boiling.[11]
- Instrument Setup: The sample crucible and an empty reference crucible are placed inside the DSC instrument. The instrument is programmed to heat the sample and reference at a

constant, controlled rate (e.g., 10 K/min) under a controlled atmosphere (e.g., flowing nitrogen).

- **Measurement:** As the temperature increases, the DSC measures the differential heat flow required to maintain the sample and reference at the same temperature. When the **n-octane** reaches its boiling point, a significant amount of energy is absorbed for the liquid-to-gas phase transition. This results in a large endothermic peak on the resulting thermogram (a plot of heat flow versus temperature).[11]
- **Data Analysis:** The enthalpy of vaporization is determined by integrating the area of the endothermic peak. This area directly corresponds to the total heat absorbed during the vaporization process. The instrument's software performs this integration to provide a quantitative value for ΔH_{vap} in Joules per gram (J/g), which can then be converted to kJ/mol.[11]

Protocol 3: Determination of Vapor Pressure by Ebulliometry


Ebulliometry is an experimental technique for the precise measurement of the boiling point of a liquid, which can be used to determine vapor pressure. A comparative ebulliometer uses a reference fluid with a well-known vapor pressure curve (like water) to accurately determine the properties of the sample fluid.[12][13]

- **Apparatus:** The core components of an ebulliometer include a boiler, a thermowell for precise temperature measurement with a resistance thermometer, Cottrell pumps to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, and a condenser to return the vaporized liquid to the boiler (total reflux).[13][14]
- **Reference Measurement:** First, the boiling point of a reference substance (e.g., distilled water) is determined at the current atmospheric pressure. This "calibrates" the instrument for the prevailing conditions, as boiling point is highly dependent on pressure.[15]
- **Sample Measurement:** The apparatus is cleaned and dried, then filled with a known quantity of **n-octane**. The liquid is heated to a steady boil. The system is operated under total reflux to prevent the loss of any vapor, which would alter the composition and boiling point.[14]

- Data Acquisition: The stable temperature of the vapor-liquid equilibrium is measured precisely. By controlling the system pressure and measuring the corresponding boiling temperature, a vapor pressure curve can be constructed. For instance, measurements can be taken over a range from low pressure (e.g., 6.7 kPa) to high pressure (e.g., 2301.7 kPa) to map the relationship between temperature and vapor pressure.[12]
- Data Modeling: The collected data points (Pressure vs. Temperature) are often fitted to empirical equations, such as the Antoine or Wagner equations, to create a continuous model of the vapor pressure as a function of temperature.[12]

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for determining the enthalpy of vaporization (ΔH_{vap}) from vapor pressure data using the Clausius-Clapeyron equation. This method provides a thermodynamic link between the vapor pressure curve and the heat of vaporization.

[Click to download full resolution via product page](#)

Caption: Workflow for determining Enthalpy of Vaporization (ΔH_{vap}).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Octane [webbook.nist.gov]
- 2. Octane [webbook.nist.gov]
- 3. Octane [webbook.nist.gov]
- 4. Solved The vapor pressure data for n-hexane (A) and n-octane | Chegg.com [chegg.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Octane - Wikipedia [en.wikipedia.org]
- 7. techmestuff.com [techmestuff.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. phys.libretexts.org [phys.libretexts.org]
- 11. calnesis.com [calnesis.com]
- 12. researchgate.net [researchgate.net]
- 13. Ebulliometer - Wikipedia [en.wikipedia.org]
- 14. sakeassociation.org [sakeassociation.org]
- 15. sakeassociation.org [sakeassociation.org]
- To cite this document: BenchChem. [A Technical Guide to the Thermodynamic Properties of n-Octane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7769312#thermodynamic-properties-of-octane-at-different-temperatures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com